molecular formula C16H14N4O3S2 B2929852 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392291-37-1

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No. B2929852
CAS RN: 392291-37-1
M. Wt: 374.43
InChI Key: LOUKTKVHKNSNTI-UHFFFAOYSA-N
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Description

The compound you’re interested in is a complex organic molecule containing several functional groups, including an amide, a thiadiazole ring, and a furan ring. These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amide would likely make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis Techniques and Reactivity

The synthesis of compounds related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves complex chemical reactions, illustrating the compound's utility in exploring heterocyclic chemistries. For instance, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in toluene, and subsequent oxidation, has been employed to create furan-based compounds with potential for further functionalization and study in various chemical contexts (Aleksandrov & El’chaninov, 2017).

Biological Activity

The biological activity of compounds structurally similar to this compound has been a significant focus of research. Studies have highlighted their potential antimicrobial and anticancer properties, suggesting their importance in developing new therapeutic agents. For example, some compounds have exhibited significant antimicrobial activity against various microorganisms, indicating their potential utility in antimicrobial therapy (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, certain derivatives have shown high cytotoxicity against the MCF-7 cell line, pointing to their potential use in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular Characterization and Analysis

The detailed molecular and electronic structure analysis of related compounds provides insight into their chemical behavior and potential applications. Techniques such as IR, NMR, XRD, and DFT modeling have been employed to characterize these compounds, enhancing our understanding of their molecular properties and interactions. This analytical approach supports the exploration of these compounds' applications in pharmaceuticals and materials science (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound were a drug, it might bind to a specific protein in the body and modulate its activity .

Future Directions

Future research on this compound might involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. This could lead to the development of new drugs or other useful products .

properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-10-4-6-11(7-5-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUKTKVHKNSNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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